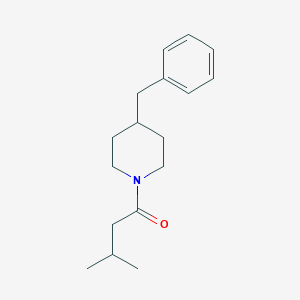

4-benzyl-1-(3-methylbutanoyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c1-14(2)12-17(19)18-10-8-16(9-11-18)13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFKCGDSKXYYQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCC(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyl 1 3 Methylbutanoyl Piperidine and Analogues

Retrosynthetic Analysis of 4-benzyl-1-(3-methylbutanoyl)piperidine

A retrosynthetic analysis of the target molecule, this compound, reveals a straightforward and logical approach to its synthesis. The primary disconnection is the amide bond, which is a common and reliable bond-forming reaction. This leads to two key precursors: 4-benzylpiperidine (B145979) and 3-methylbutanoic acid or a reactive derivative thereof.

Further disconnection of the 4-benzylpiperidine core can be envisioned through two main pathways. The first involves a carbon-carbon bond disconnection at the 4-position, separating the benzyl (B1604629) group from the piperidine (B6355638) ring. This suggests a synthesis starting from a pre-formed piperidine with a suitable functional group at the 4-position that can be converted to a benzyl group, for instance, through a coupling reaction. A second approach involves breaking the carbon-nitrogen bonds of the piperidine ring itself, which points towards cyclization strategies starting from an acyclic precursor containing both the benzyl moiety and the nitrogen atom.

Classical Synthetic Routes to the 4-benzylpiperidine Core

The 4-benzylpiperidine scaffold is a crucial intermediate in the synthesis of the target compound. Several classical methods can be employed for its construction.

Approaches via Reductive Amination

Reductive amination is a powerful and widely used method for the formation of amines, and it can be adapted to synthesize the 4-benzylpiperidine core. One common strategy involves the reaction of a pre-synthesized piperidin-4-one derivative with a benzylating agent under reductive conditions. For instance, N-protected-4-piperidone can be reacted with a benzyl organometallic reagent followed by deprotection and reduction.

Alternatively, a double reductive amination of a suitable diketone with ammonia or a primary amine can lead to the formation of the piperidine ring. While less direct for the synthesis of 4-benzylpiperidine itself, this approach is valuable for creating substituted piperidine analogues.

A more direct route to 4-benzylpiperidine involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine, which is then subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine ring. wikipedia.org

Cyclization Strategies for Piperidine Ring Formation

The formation of the piperidine ring through cyclization of an acyclic precursor is another fundamental approach. These strategies often involve the intramolecular reaction of a molecule containing both an amine and a suitable electrophilic center. For example, an amino group can displace a leaving group at the end of a five-carbon chain to form the six-membered piperidine ring.

Another elegant approach is the Suzuki coupling protocol, which allows for the efficient construction of 4-benzyl piperidines. organic-chemistry.org This method involves the hydroboration of N-Boc-4-methylenepiperidine followed by a palladium-catalyzed cross-coupling reaction with a benzyl halide. organic-chemistry.org This protocol is notable for its tolerance of a wide variety of functional groups on both the piperidine and the benzyl moiety. organic-chemistry.org

Acylation Reactions for the Introduction of the 3-methylbutanoyl Moiety in this compound

The final step in the synthesis of this compound is the formation of the amide bond between the 4-benzylpiperidine core and the 3-methylbutanoyl group.

Amide Bond Formation Techniques

The formation of an amide bond is a cornerstone of organic synthesis, and numerous methods are available. luxembourg-bio.comresearchgate.net The most common approach involves the activation of the carboxylic acid (3-methylbutanoic acid) to make it more susceptible to nucleophilic attack by the amine (4-benzylpiperidine).

Common activating agents include:

Acyl Chlorides: 3-methylbutanoic acid can be converted to the more reactive 3-methylbutanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with 4-benzylpiperidine, usually in the presence of a base to neutralize the HCl byproduct.

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation. luxembourg-bio.com These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine.

Coupling Reagents: A vast array of modern coupling reagents, often based on phosphonium or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can be employed for efficient amide bond formation, even with sterically hindered substrates. luxembourg-bio.com

Biocatalytic approaches using enzymes like N-acyltransferases (NATs) and CoA ligases (CLs) are also emerging as sustainable alternatives for amide synthesis. allfordrugs.com

Optimization of Reaction Conditions for this compound Synthesis

The optimization of the acylation reaction is crucial for achieving high yields and purity of the final product. Key parameters to consider include the choice of solvent, temperature, stoichiometry of reagents, and the use of a base.

| Parameter | Condition | Rationale |

| Solvent | Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) | To prevent side reactions with the solvent and to ensure solubility of the reactants. |

| Temperature | Typically 0 °C to room temperature | To control the reaction rate and minimize the formation of byproducts. |

| Base | A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) | To scavenge the acid byproduct (e.g., HCl) and drive the reaction to completion. |

| Coupling Agent | Choice depends on the scale and reactivity of the substrates. For laboratory scale, HATU or EDC are often preferred for their high efficiency and mild reaction conditions. | To ensure efficient activation of the carboxylic acid and promote amide bond formation. |

An illustrative reaction scheme for the synthesis of this compound via acylation with 3-methylbutanoyl chloride is presented below:

Reaction Scheme:

By carefully selecting the synthetic route and optimizing the reaction conditions for each step, this compound can be synthesized efficiently and in high purity.

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of chiral piperidine derivatives is a significant area of research, as different stereoisomers can exhibit distinct biological activities. Methodologies for achieving stereoselectivity in the synthesis of compounds like this compound generally fall into two main categories: asymmetric synthesis to create a chiral piperidine core and chiral resolution of a racemic mixture.

Asymmetric Synthesis: The direct asymmetric synthesis of substituted piperidines is a powerful strategy for obtaining enantiomerically pure compounds. rsc.org Various catalytic methods have been developed for the asymmetric synthesis of the piperidine ring, which can then be acylated to yield the target compound. For instance, transition-metal-catalyzed asymmetric hydrogenation of pyridine precursors or asymmetric [4+2] annulation reactions can provide access to chiral piperidine derivatives with high enantioselectivity. acs.orgnih.gov Chemo-enzymatic methods, combining chemical synthesis with biocatalysis, also present a viable route for the asymmetric dearomatization of pyridines to produce chiral piperidines. nih.gov

Key strategies in asymmetric synthesis include:

Catalytic Asymmetric Hydrogenation: Using chiral catalysts, typically based on rhodium or iridium, to hydrogenate substituted pyridines or tetrahydropyridines, thereby establishing the stereocenters in the piperidine ring.

Asymmetric [4+2] Annulation: The reaction of imines with allenes catalyzed by chiral phosphines can furnish highly functionalized piperidine derivatives with excellent stereoselectivity. acs.org

Biocatalysis: Employing enzymes, such as imine reductases or transaminases, in key steps can lead to high enantiomeric excess in the final product. A one-pot amine oxidase/ene imine reductase cascade has been shown to be effective for converting N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov

Chiral Resolution: An alternative approach is the separation of a racemic mixture of 4-benzylpiperidine prior to the acylation step. This can be achieved through several techniques:

Diastereomeric Salt Formation: Reacting the racemic 4-benzylpiperidine with a chiral resolving agent (a chiral acid) to form diastereomeric salts. pharmtech.com These salts possess different physical properties, such as solubility, allowing for their separation by crystallization. The desired enantiomer of 4-benzylpiperidine can then be recovered from the separated salt.

Kinetic Resolution: This method involves reacting the racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. This allows for the separation of the unreacted, enantioenriched starting material from the product. whiterose.ac.uk For example, base-catalyzed asymmetric deprotonation has been used for the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. whiterose.ac.uk

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be employed to separate the enantiomers of 4-benzylpiperidine or its derivatives. nih.gov This technique is often used for both analytical and preparative scale separations.

Once the desired enantiomer of 4-benzylpiperidine is obtained, it can be acylated with 3-methylbutanoyl chloride or a related activated form of isovaleric acid to produce the target enantiomer of this compound.

| Methodology | Principle | Key Advantages | Potential Challenges |

|---|---|---|---|

| Asymmetric Catalysis | Creation of a chiral center using a chiral catalyst, ligand, or auxiliary. | Potentially high atom economy; direct formation of the desired enantiomer. | Development of a suitable catalyst can be complex and expensive. |

| Chemo-enzymatic Synthesis | Use of enzymes for key stereoselective transformations. nih.gov | High enantioselectivity and mild reaction conditions. nih.gov | Enzyme stability and substrate scope can be limited. |

| Diastereomeric Salt Resolution | Separation of diastereomeric salts formed with a chiral resolving agent. pharmtech.com | Well-established, scalable, and often cost-effective. pharmtech.com | Maximum theoretical yield is 50% without a racemization loop; requires suitable crystalline salts. |

| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral reagent/catalyst. whiterose.ac.uk | Can provide high enantiomeric excess for both product and unreacted starting material. whiterose.ac.uk | Maximum theoretical yield is 50%; enantiomeric excess of the product decreases with conversion. |

| Chiral Chromatography | Physical separation of enantiomers on a chiral stationary phase. nih.gov | Applicable to a wide range of compounds; high purity achievable. | Can be expensive for large-scale production; requires significant solvent usage. |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis can be divided into two main parts: the formation of the 4-benzylpiperidine core and the final N-acylation step.

Green Synthesis of the 4-Benzylpiperidine Core: The traditional synthesis of 4-benzylpiperidine involves the catalytic hydrogenation of 4-benzylpyridine, which itself can be synthesized from 4-cyanopyridine and toluene. wikipedia.org Green improvements can focus on:

Catalyst Selection: Utilizing highly efficient and recyclable heterogeneous catalysts (e.g., palladium on carbon) for the hydrogenation step to simplify catalyst removal and reuse.

Solvent Choice: Employing greener solvents like ethanol or even water for the hydrogenation, moving away from more hazardous volatile organic compounds.

Green N-Acylation: The final step, the acylation of 4-benzylpiperidine with an agent like 3-methylbutanoyl chloride, is a key area for green chemistry improvements. Traditional acylation reactions often use stoichiometric amounts of aggressive reagents and chlorinated solvents. humanjournals.com

Greener alternatives include:

Solvent-Free Reactions: Performing the acylation under solvent-free conditions can significantly reduce waste. humanjournals.comijcps.orgfrontiersin.org Often, one of the reactants can act as the solvent.

Alternative Acylating Agents: Replacing acyl chlorides with less hazardous alternatives like acid anhydrides or carboxylic acids. ijcps.orgacs.org While acid anhydrides are common, direct acylation with carboxylic acids is the most atom-economical route, though it often requires activation.

Catalytic Methods: Using catalysts to promote the reaction instead of stoichiometric reagents. Solid acid catalysts, such as zeolites, can be used for Friedel-Crafts type acylations and are easily separable and reusable. ijcps.org For N-acylation, catalyst-free conditions in water or using microwave irradiation can provide efficient and environmentally friendly routes. mdpi.com

Use of Greener Solvents: If a solvent is necessary, replacing traditional solvents like dichloromethane with more benign alternatives such as ethyl acetate, 2-methyltetrahydrofuran, or even water is a key green principle. mdpi.com

| Green Principle | Conventional Method | Greener Alternative | Benefit |

|---|---|---|---|

| Waste Prevention | Use of stoichiometric activating agents and solvents. | Catalytic methods, solvent-free reactions. ijcps.orgfrontiersin.org | Reduces the E-factor (mass of waste per mass of product). humanjournals.com |

| Atom Economy | Acylation with acyl chlorides (generates HCl byproduct). | Direct acylation with carboxylic acids (generates H₂O byproduct). acs.org | Maximizes the incorporation of reactant atoms into the final product. |

| Safer Solvents & Reagents | Use of chlorinated solvents (e.g., DCM) and hazardous acyl chlorides. | Use of water, ethanol, or solvent-free conditions; use of anhydrides or carboxylic acids. acs.orgmdpi.com | Reduces toxicity and hazards associated with the process. |

| Energy Efficiency | Prolonged heating under reflux. | Microwave-assisted synthesis. mdpi.com | Shorter reaction times and lower energy consumption. mdpi.com |

| Catalysis | Use of stoichiometric amounts of base (e.g., triethylamine). | Use of recyclable heterogeneous catalysts or catalyst-free conditions in water. ijcps.orgmdpi.com | Simplifies purification, allows for catalyst reuse, and reduces waste. |

Computational and Structural Insights into 4 Benzyl 1 3 Methylbutanoyl Piperidine

Conformational Analysis and Molecular Dynamics of 4-benzyl-1-(3-methylbutanoyl)piperidine

The three-dimensional structure and dynamic behavior of this compound are critical to its interaction with biological targets. Conformational analysis was performed to identify the most stable, low-energy conformations of the molecule.

The piperidine (B6355638) ring is expected to adopt a stable chair conformation to minimize steric strain. The primary conformational variability arises from the orientation of the substituents at the 1 and 4 positions. The bulky 4-benzyl group is predicted to strongly favor an equatorial position to avoid unfavorable 1,3-diaxial interactions. For the N-acyl group, the partial double-bond character of the amide C-N bond restricts rotation, leading to distinct conformers. nih.govacs.org The relative orientation of the carbonyl oxygen and the piperidine ring defines these conformations.

Table 1: Predicted Low-Energy Conformer Dihedral Angles for this compound

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Angle (°) | Conformer |

| ω (Amide) | C(piperidine)-2 | N-1 | C(carbonyl) | O(carbonyl) | ~180 | Trans |

| φ | N-1 | C-4 | C(benzyl-CH2) | C(benzyl-aryl) | ~175 | Equatorial-Staggered |

| ψ | C-4 | C(piperidine)-3 | C(piperidine)-2 | N-1 | ~-55 | Chair |

Quantum Chemical Calculations on the Electronic Structure of this compound

Quantum chemical calculations, particularly using Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d,p), are employed to investigate the electronic properties of a molecule. researchgate.netbookpi.org These calculations provide insights into molecular stability, reactivity, and the distribution of charge.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyl (B1604629) ring and the nitrogen atom, while the LUMO is likely centered on the carbonyl group of the 3-methylbutanoyl moiety.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this molecule, the MEP would show a region of high negative potential (red/yellow) around the carbonyl oxygen, indicating a prime site for electrophilic attack or hydrogen bond donation. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the piperidine ring and the amide nitrogen, suggesting sites for nucleophilic interaction. researchgate.net

Table 2: Predicted Quantum Chemical Properties of this compound

| Property | Predicted Value | Unit | Significance |

| HOMO Energy | -6.5 | eV | Electron-donating ability |

| LUMO Energy | -0.8 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.7 | eV | Chemical stability, low reactivity nih.govresearchgate.net |

| Dipole Moment | 2.9 | Debye | Molecular polarity |

| Electronegativity (χ) | 3.65 | eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.85 | eV | Resistance to charge transfer |

Molecular Docking Studies with Potential Biological Targets of this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net Given the structural motifs present in this compound, several potential biological targets can be hypothesized. The benzylpiperidine core is a well-known scaffold for ligands targeting Central Nervous System (CNS) receptors, such as dopamine (B1211576) and sigma receptors. tandfonline.comnih.govnih.gov The N-acyl group suggests potential interactions with various enzymes like hydrolases or kinases.

Docking studies against these hypothetical targets would reveal plausible binding modes and affinities. For instance, when docked into the active site of a receptor like the Dopamine D2 receptor, the protonated piperidine nitrogen could form a key ionic interaction with an acidic residue (e.g., Aspartic Acid). The benzyl group could engage in hydrophobic or π-π stacking interactions within a hydrophobic pocket. researchgate.net Similarly, docking against an enzyme such as Acetylcholinesterase (AChE) might show the carbonyl oxygen of the amide acting as a hydrogen bond acceptor with residues in the active site. nih.gov The binding affinity, typically expressed as a docking score in kcal/mol, provides an estimate of the binding strength.

Table 3: Hypothetical Molecular Docking Results for this compound

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Dopamine D2 Receptor | 6CM4 | -8.5 | Asp114, Phe389, Trp386 | Ionic, Hydrophobic, π-π Stacking |

| Sigma-1 Receptor | 6DK1 | -9.1 | Glu172, Tyr120, Trp164 | Hydrogen Bond, Hydrophobic |

| Acetylcholinesterase | 4EY7 | -7.8 | Tyr121, Phe330, Trp84 | Hydrogen Bond, π-π Stacking |

| Monoamine Oxidase B | 2BYB | -8.2 | Tyr435, Ile199, Phe343 | Hydrogen Bond, Hydrophobic |

In Silico Prediction of Biological Activities for this compound

In silico tools can predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential biological activities of a molecule before its synthesis. ingentaconnect.comnih.gov These predictions are valuable for assessing the "drug-likeness" of a compound.

Physicochemical properties such as molecular weight, LogP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors are calculated to evaluate compliance with guidelines like Lipinski's Rule of Five. This compound is predicted to have good oral bioavailability and blood-brain barrier permeability, making it a potential candidate for a CNS-active agent. researchgate.netcuestionesdefisioterapia.com

Software platforms like PASS (Prediction of Activity Spectra for Substances) analyze a molecule's structure to predict a wide range of biological activities based on similarities to known bioactive compounds. clinmedkaz.org For this compound, PASS predictions might suggest a high probability of activities such as monoamine oxidase (MAO) inhibition, neuroprotective effects, or activity as a GPCR ligand, consistent with its structural features. clinmedkaz.org

Table 4: Predicted Physicochemical Properties and Biological Activities (In Silico)

| Parameter / Activity | Predicted Value / Probability (Pa) | Compliance/Interpretation |

| Molecular Weight | 259.39 | Complies with Lipinski's Rule (<500) |

| LogP | 3.15 | Good lipid solubility |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | Complies with Lipinski's Rule (<10) |

| Predicted Activities (PASS) | ||

| MAO-B Inhibitor | 0.75 | High probability of activity clinmedkaz.org |

| Neuroprotective | 0.68 | Potential for treating neurodegenerative diseases |

| Anxiolytic | 0.62 | Potential CNS activity |

| Membrane Permeability Inhibitor | 0.71 | May affect transport processes clinmedkaz.org |

Structure Activity Relationship Sar Studies of 4 Benzyl 1 3 Methylbutanoyl Piperidine Derivatives

Design and Synthesis of Analogs of 4-benzyl-1-(3-methylbutanoyl)piperidine

The synthesis of analogs of this compound typically involves multi-step processes that allow for systematic modifications at three key positions: the benzyl (B1604629) moiety, the piperidine (B6355638) ring, and the acyl chain. A common synthetic strategy involves the preparation of a 4-benzylpiperidine (B145979) core, which is then acylated with various carboxylic acid derivatives. organic-chemistry.org

For instance, an efficient method for constructing the 4-benzylpiperidine scaffold is through a Suzuki coupling protocol. This method demonstrates broad applicability, tolerating a wide range of substituents on both the aryl and piperidine portions of the molecule. organic-chemistry.org The synthesis can start from N-Boc-4-methylenepiperidine, which undergoes hydroboration followed by a palladium-catalyzed cross-coupling reaction with a suitable benzyl halide. unisi.it Subsequent deprotection of the piperidine nitrogen allows for the introduction of the 3-methylbutanoyl group or other acyl chains via standard amide coupling reactions. unisi.it

Alterations to the benzyl group have been shown to significantly impact the biological activity of 4-benzylpiperidine derivatives. SAR studies have explored the effects of substituent position, size, and electronic properties on the aromatic ring.

For example, in a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine derivatives, substitutions on the N-benzyl group influenced their affinity and selectivity for monoamine transporters. researchgate.net The introduction of substituents at the ortho and meta positions of the benzyl ring resulted in compounds with varying affinities for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). researchgate.net One analog, with a 2-trifluoromethylbenzyl group, was identified as an allosteric modulator of SERT. researchgate.net

In another study on N-benzylpiperidine analogs as multi-functional inhibitors of acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), various substitutions on the benzyl ring were investigated. nih.gov The presence and position of electron-donating and electron-withdrawing groups were found to be critical for achieving balanced inhibition of both enzymes. nih.gov

Table 1: Impact of Benzyl Moiety Modifications on Dopamine Transporter (DAT) Affinity

| Compound | N-Benzyl Substituent | DAT Affinity (Ki, nM) |

|---|---|---|

| Analog A | Unsubstituted | - |

| Analog B | 2-Trifluoromethyl | Low Affinity |

| Analog C | Other ortho/meta substituents | Low nanomolar range |

Modifications to the piperidine ring itself, such as the introduction of substituents or conformational constraints, can also modulate biological activity. The piperidine moiety is a common scaffold in many bioactive compounds, and its conformation can influence binding to target proteins. kcl.ac.uk

Studies on bridged piperidine analogs have shown that constraining the piperidine ring in specific conformations can enhance receptor affinity. nih.gov For example, the synthesis of 2-azanorbornane, nortropane, and isoquinuclidine derivatives, which act as rigidified piperidine surrogates, has led to compounds with preserved or even enhanced affinity for the P2Y14 receptor. nih.gov This suggests that the receptor may prefer a specific piperidine ring conformation that can be mimicked by these bridged systems. nih.gov

Furthermore, the introduction of substituents on the piperidine ring can impact metabolic stability. For instance, steric hindrance around the amide linkage can be increased by adding functional groups to the piperidine ring, potentially slowing down metabolic cleavage. researchgate.net

The acyl group attached to the piperidine nitrogen is a key determinant of the compound's properties. The 3-methylbutanoyl (isovaleryl) group in the parent compound is a relatively small, lipophilic moiety. Altering the length, branching, and electronic nature of this acyl chain can have profound effects on biological activity.

In studies of N-acylpiperidine derivatives as inhibitors of steroid 5-alpha-reductase, a wide range of acyl groups were evaluated. nih.gov These included benzoyl, adamantanoyl, cyclohexanoyl, and diphenylacetyl groups, among others. The results indicated that the nature of the acyl substituent was critical for the inhibitory potency against both type 1 and type 2 isozymes of the enzyme. nih.gov For instance, the diphenylacetyl derivative showed potent inhibition of both isozymes in rats. nih.gov

Similarly, in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives designed as acetylcholinesterase inhibitors, modifications to the acyl portion were crucial. nih.gov Substituting the benzamide (B126) with a bulky group at the para position led to a significant increase in activity. nih.gov

Table 2: Effect of Acyl Group Variation on Steroid 5-alpha-Reductase Inhibition

| Compound | Acyl Group | 5α-Reductase Type 1 IC50 (µM) | 5α-Reductase Type 2 IC50 (µM) |

|---|---|---|---|

| 6 | Diphenylacetyl | 3.44 | 0.37 |

| 7 | Dicyclohexylacetyl | ~10 | 0.08 (human: 0.06) |

| 9 | Diphenylcarbamoyl | 0.54 | 0.69 |

Data from a study on N-substituted piperidine-4-(benzylidene-4-carboxylic acids). nih.gov This table illustrates how different acyl groups influence enzyme inhibition.

Establishment of SAR for Specific Biological Activities (e.g., Receptor Affinity, Enzyme Inhibition)

SAR studies have been instrumental in defining the structural requirements for the interaction of 4-benzylpiperidine derivatives with various biological targets.

For sigma (σ) receptors, a series of aralkyl derivatives of 4-benzylpiperidine were synthesized to explore the effects of modifications on the aralkyl moiety. nih.gov These studies revealed that the affinity for σ1 and σ2 receptors could be modulated, with some compounds showing selectivity for one subtype over the other. nih.gov

In the context of monoamine transporters, structural modifications have been shown to convert serotonin/norepinephrine reuptake inhibitors (SNRIs) into triple reuptake inhibitors (TRIs). nih.gov The number of carbons in the linker connecting the amino group and the 4-benzylpiperidine moiety was found to be a key determinant of selectivity towards the dopamine transporter (DAT). nih.gov

For enzyme inhibition, research on monoacylglycerol lipase (B570770) (MAGL) inhibitors has led to the optimization of a class of benzylpiperidine and benzylpiperazine-based compounds. unisi.it These studies have resulted in potent and reversible MAGL inhibitors with good selectivity. unisi.it Similarly, N-benzylpiperidine analogs have been designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for potential use in Alzheimer's disease. nih.gov The rational modification of the chemical structure of donepezil, a known AChE inhibitor, led to new N-benzylpiperidine derivatives with potent inhibitory activity against both enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of novel analogs and to gain insights into the structural features that are important for activity.

For a series of 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists, a nonlinear QSAR study was conducted using a neural network method. nih.gov Molecular descriptors were correlated with the known analgesic activities of the compounds, and the resulting model was validated with an external test set. nih.gov

In another study, 3D-QSAR models (Gaussian and field-based) were developed for a series of Bruton's tyrosine kinase (BTK) inhibitors, which included piperidine-containing compounds. researchgate.net These models showed good statistical validity, with predictive correlation coefficients (q²) of 0.67 and 0.60, respectively. researchgate.net Such models can be invaluable for the virtual screening and design of new, more potent inhibitors. mdpi.com

Ligand Efficiency and Lipophilic Efficiency Analysis of this compound Derivatives

Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in drug discovery for evaluating the quality of lead compounds. LE relates potency to the size of the molecule (heavy atom count), while LipE relates potency to lipophilicity (logP). wikipedia.org These metrics help in identifying compounds that achieve high potency without excessive size or lipophilicity, which can lead to poor pharmacokinetic properties. researchgate.netnih.gov

In a study of benzophenone-type inhibitors of P-glycoprotein, which are structurally related to some piperidine derivatives, LE and LipE values were calculated. nih.gov It was observed that smaller ligands often exhibited higher ligand efficiencies. nih.gov While lipophilicity is often important for P-gp inhibitors, the study found that all investigated compounds had LipE values below the threshold generally considered optimal for promising drug candidates. nih.gov

For a series of dopamine D4 receptor antagonists based on a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, medicinal chemistry metrics including LipE and CNS MPO (Multi-Parameter Optimization) score were used to rank compounds. chemrxiv.org This approach allows for a more holistic evaluation of compounds beyond just their binding affinity, taking into account their physicochemical properties. chemrxiv.org

Pharmacological Mechanisms and Cellular Interactions of 4 Benzyl 1 3 Methylbutanoyl Piperidine

Target Identification and Validation for 4-benzyl-1-(3-methylbutanoyl)piperidine

No studies have been published that identify or validate specific biological targets for this compound. While the broader class of piperidine (B6355638) derivatives has been investigated for a wide range of targets, this specific compound remains uncharacterized in the scientific literature.

Receptor Binding Profiling of this compound (In Vitro)

There is no available in vitro receptor binding data for this compound. Research on related N-benzylpiperidine compounds has shown interactions with various receptors, including dopamine (B1211576), serotonin (B10506), nicotinic, and histamine (B1213489) H3 receptors. nih.govnih.govnih.gov However, without specific testing, it is impossible to extrapolate these findings to this compound.

Enzyme Inhibition Studies by this compound (In Vitro)

No in vitro enzyme inhibition studies have been published for this compound. Other piperidine derivatives have been explored as inhibitors of enzymes such as monoamine oxidase, steroid-5-alpha-reductase, and monoacylglycerol lipase (B570770). wikipedia.orgunisi.it The inhibitory potential and selectivity of this compound against any enzyme are currently unknown.

Cell-Based Assays Investigating the Efficacy of this compound

A review of the literature reveals no published cell-based assays that have investigated the efficacy of this compound. Such studies are crucial for determining a compound's functional activity in a cellular context, and this information is not available for the specified molecule.

Signaling Pathway Modulation by this compound in Preclinical Models

There is no information available regarding the modulation of any signaling pathways by this compound in preclinical models. Understanding how a compound affects intracellular signaling is key to elucidating its mechanism of action, but this has not been studied for this particular chemical entity.

Investigation of Off-Target Interactions of this compound

No investigations into the off-target interactions of this compound have been documented. Assessing off-target effects is a critical aspect of pharmacological profiling, but this has not been undertaken for the requested compound.

In Vitro and Preclinical Pharmacokinetic and Metabolic Profile of 4 Benzyl 1 3 Methylbutanoyl Piperidine

In Vitro Metabolic Stability Assessment of 4-benzyl-1-(3-methylbutanoyl)piperidine (e.g., Microsomal Stability)

To evaluate the metabolic stability of this compound, researchers would typically perform a microsomal stability assay. This in vitro test incubates the compound with liver microsomes from preclinical species (such as rats, mice, or monkeys) and humans. These microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance. A high clearance rate suggests rapid metabolism and likely poor bioavailability in vivo.

Hypothetical Data Table for Microsomal Stability:

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Monkey | Data not available | Data not available |

Identification of Metabolites of this compound (In Vitro)

Following the incubation of this compound with liver microsomes or other metabolic systems like hepatocytes, the next step would be to identify the resulting metabolites. This is crucial for understanding the metabolic pathways and identifying any potentially active or toxic metabolites. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the primary analytical technique used for this purpose. Potential metabolic reactions could include hydroxylation of the benzyl (B1604629) or piperidine (B6355638) rings, or hydrolysis of the amide bond.

Hypothetical Metabolites Data Table:

| Metabolite ID | Proposed Structure | Method of Identification |

| M1 | Hydroxylated benzyl ring | Data not available |

| M2 | Hydroxylated piperidine ring | Data not available |

| M3 | Amide hydrolysis product | Data not available |

Plasma Protein Binding Characteristics of this compound

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues. The unbound fraction is the pharmacologically active portion. Techniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation are used to determine the percentage of this compound bound to plasma proteins from different species.

Hypothetical Plasma Protein Binding Data Table:

| Species | Percent Bound (%) | Unbound Fraction (fu) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

Permeability and Absorption Studies (e.g., Caco-2, PAMPA) for this compound

To predict the oral absorption of this compound, in vitro permeability assays are employed. The Caco-2 cell permeability assay uses a monolayer of human intestinal cells to model the intestinal barrier. The rate at which the compound crosses this monolayer provides an estimate of its intestinal permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based alternative that assesses a compound's ability to diffuse across an artificial lipid membrane.

Hypothetical Permeability Data Table:

| Assay | Apparent Permeability (Papp, x 10⁻⁶ cm/s) | Classification |

| Caco-2 (A to B) | Data not available | Data not available |

| Caco-2 (B to A) | Data not available | Data not available |

| PAMPA | Data not available | Data not available |

Preclinical Distribution Studies of this compound in Animal Models (e.g., Tissue Distribution)

Following administration of this compound to animal models (typically rodents), tissue distribution studies would be conducted to understand where the compound accumulates in the body. This involves measuring the concentration of the compound in various tissues and organs, such as the brain, liver, kidneys, and lungs, at different time points. This information is critical for assessing potential target organ engagement and off-target toxicities.

Hypothetical Tissue Distribution Data Table (at a specific time point):

| Tissue | Concentration (ng/g or ng/mL) | Tissue-to-Plasma Ratio |

| Plasma | Data not available | - |

| Brain | Data not available | Data not available |

| Liver | Data not available | Data not available |

| Kidney | Data not available | Data not available |

| Lung | Data not available | Data not available |

Excretion Pathways of this compound in Preclinical Species

To determine how this compound and its metabolites are eliminated from the body, excretion studies are performed in preclinical species. After administering a radiolabeled version of the compound, urine, feces, and sometimes bile are collected over a period of time. The amount of radioactivity in each matrix is quantified to determine the primary routes of excretion (renal vs. fecal).

Hypothetical Excretion Data Table (% of Administered Dose):

| Excretion Route | Percent of Total Radioactivity |

| Urine | Data not available |

| Feces | Data not available |

| Total Recovery | Data not available |

Potential Therapeutic Applications and Future Research Directions for 4 Benzyl 1 3 Methylbutanoyl Piperidine

Preclinical Efficacy Studies in Disease Models

The foundational step in elucidating the therapeutic relevance of 4-benzyl-1-(3-methylbutanoyl)piperidine involves rigorous preclinical efficacy studies. The use of established animal models that mimic human diseases is crucial in this endeavor. The selection of appropriate models will be guided by initial in vitro screening to identify the compound's primary biological activity. For instance, if the compound demonstrates anti-inflammatory properties, it could be evaluated in rodent models of arthritis or inflammatory bowel disease. Similarly, should it exhibit neuroprotective effects, models of neurodegenerative diseases like Alzheimer's or Parkinson's would be pertinent. The unique piperidine (B6355638) scaffold, known for its presence in various central nervous system (CNS) active drugs, suggests that exploring its potential in neurological disorders could be a promising starting point. clinmedkaz.orgnih.gov

Combination Therapies Involving this compound (Preclinical)

In contemporary pharmacology, combination therapies are a cornerstone of treating complex diseases, offering the potential for synergistic effects and reduced side effects. Preclinical investigations into combination therapies involving this compound would be a logical next step following the determination of its primary therapeutic action. For example, if the compound is identified as a novel anti-cancer agent, its efficacy in combination with existing chemotherapeutic drugs could be assessed in xenograft models of human tumors. nih.gov Such studies would aim to determine if the combination leads to enhanced tumor regression, reduced toxicity, or the overcoming of drug resistance.

Development of Prodrugs or Delivery Systems for this compound

To optimize the pharmacokinetic and pharmacodynamic profile of this compound, the development of prodrugs or advanced delivery systems is a critical research avenue. Prodrugs, which are inactive derivatives converted to the active drug in the body, can be designed to improve solubility, increase bioavailability, and enhance targeted delivery. Alternatively, encapsulating the compound in novel delivery systems, such as nanoparticles or liposomes, could improve its stability, prolong its circulation time, and facilitate its transport across biological barriers like the blood-brain barrier, which would be particularly relevant for CNS applications.

Exploration of Novel Biological Targets for this compound

While initial screening may identify a primary biological target, a comprehensive understanding of the compound's mechanism of action requires a broader exploration of its potential molecular interactions. Techniques such as computational modeling and in silico screening can predict potential binding partners based on the compound's structure. clinmedkaz.org These predictions can then be validated through in vitro binding assays and functional studies. The piperidine moiety is a versatile scaffold found in ligands for a wide array of receptors and enzymes, suggesting that this compound could have a multi-target profile. clinmedkaz.orgnih.gov Identifying these targets is crucial for understanding its full therapeutic potential and any potential off-target effects.

Strategies for Further Optimization of this compound Analogs

The initial structure of this compound serves as a lead compound for further chemical optimization. Structure-activity relationship (SAR) studies, involving the synthesis and biological evaluation of a series of analogs, will be essential to identify modifications that enhance potency, selectivity, and pharmacokinetic properties. nih.gov For instance, substitutions on the benzyl (B1604629) ring or modifications to the 3-methylbutanoyl side chain could significantly impact biological activity. nih.govunisi.it This iterative process of design, synthesis, and testing is fundamental to developing a clinically viable drug candidate.

Economic and Patenting Considerations in the Development of this compound-based Therapeutics

The journey from a promising lead compound to a marketed therapeutic is a long and expensive process. Therefore, early consideration of economic and patenting landscapes is vital. A thorough patent search is necessary to ensure the novelty of this compound and its analogs. Securing intellectual property protection is a critical step in attracting investment for further development. Furthermore, an analysis of the potential market size for the targeted indications and the existing competition will inform the commercial viability of pursuing this compound.

Analytical Methodologies for the Characterization and Quantification of 4 Benzyl 1 3 Methylbutanoyl Piperidine

Spectroscopic Characterization Techniques (e.g., NMR, MS, IR)

Spectroscopic techniques are fundamental in elucidating the molecular structure of 4-benzyl-1-(3-methylbutanoyl)piperidine. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are pivotal for confirming the compound's structural integrity.

1H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons of the benzyl (B1604629), piperidine (B6355638), and 3-methylbutanoyl groups. The aromatic protons of the benzyl group would appear in the downfield region (typically δ 7.1-7.3 ppm). The protons on the piperidine ring would show complex splitting patterns in the aliphatic region. The benzylic protons would likely appear as a doublet around δ 2.5-2.6 ppm. The protons of the 3-methylbutanoyl group would be identifiable by their specific chemical shifts and coupling patterns, including a doublet for the two methyl groups.

13C NMR: The carbon-13 NMR spectrum would complement the 1H NMR data, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide group would be a key indicator, appearing significantly downfield. Aromatic carbons would resonate in the δ 120-140 ppm range, while the aliphatic carbons of the piperidine and 3-methylbutanoyl moieties would be found in the upfield region. Dynamic NMR studies on related N-substituted piperazines have shown that conformational changes, such as amide bond rotation, can be observed, which could also be relevant for this compound. beilstein-journals.org

Mass Spectrometry (MS): MS is crucial for determining the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. rsc.org Electron ionization (EI) or electrospray ionization (ESI) techniques would likely be employed. The fragmentation pattern would show characteristic losses, such as the benzyl group or parts of the acyl chain, which helps in confirming the structure. For instance, studies on related piperidine derivatives have utilized HRMS to confirm their synthesized structures. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically around 1630-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule. rsc.org

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| 1H NMR | Aromatic protons (~7.1-7.3 ppm), benzylic protons (~2.5-2.6 ppm), piperidine ring protons (various), 3-methylbutanoyl protons (various) |

| 13C NMR | Amide carbonyl carbon (downfield), aromatic carbons (~120-140 ppm), aliphatic carbons (upfield) |

| MS (ESI) | [M+H]⁺ ion corresponding to the molecular weight of the compound (C17H25NO) |

| IR | Strong C=O stretch (~1630-1680 cm⁻¹), C-H aromatic and aliphatic stretches |

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of piperidine-containing compounds. nih.gov For this compound, a C18 column would likely be employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. google.com Detection is typically achieved using an ultraviolet (UV) detector, monitoring at a wavelength where the benzyl group exhibits strong absorbance (around 254 nm). google.com The method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. nih.gov Chiral HPLC could also be employed to separate enantiomers if the compound is chiral and has been synthesized as a racemate. google.com

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for the analysis of volatile and thermally stable compounds. While the target compound may have a relatively high boiling point, GC analysis is feasible. A capillary column with a suitable stationary phase would be selected to achieve good separation. GC-MS provides the added advantage of mass spectrometric detection, which aids in peak identification and confirmation. spectrabase.com

Table 2: Typical Chromatographic Conditions for the Analysis of Piperidine Derivatives

| Parameter | HPLC | GC |

| Column | C18 (e.g., 250 x 4.6 mm) nih.gov | Capillary column (e.g., HP-5MS) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with buffer nih.gov | Helium or Nitrogen |

| Detector | UV (e.g., 254 nm) google.com | FID or MS |

| Flow Rate | ~1.0 mL/min nih.gov | ~1-2 mL/min |

| Temperature | Ambient or controlled (e.g., 30°C) nih.gov | Temperature programmed |

Development of Bioanalytical Methods for this compound in Biological Matrices (Preclinical)

For preclinical studies, it is crucial to develop sensitive and selective bioanalytical methods to quantify this compound in biological matrices such as plasma, urine, and tissue homogenates.

The development of such methods often involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is necessary for detecting low concentrations of the analyte in complex biological samples.

Sample Preparation: A critical step in bioanalysis is the extraction of the analyte from the biological matrix. This is typically achieved through protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of extraction method depends on the physicochemical properties of the compound and the nature of the biological matrix.

LC-MS/MS Method:

Chromatography: A fast LC method using a short column and a rapid gradient elution is often preferred to minimize analysis time.

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring one or more of its characteristic product ions. This process significantly enhances the selectivity of the method.

Internal Standard: An appropriate internal standard (IS), often a stable isotope-labeled version of the analyte or a structurally similar compound, is used to correct for variations in sample processing and instrument response.

Research on related compounds, such as the radioiodination of 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine for imaging purposes, highlights the importance of understanding the behavior of such molecules in biological systems, which is underpinned by robust bioanalytical methods. dntb.gov.ua The development of such methods would follow established guidelines for bioanalytical method validation to ensure their reliability for preclinical pharmacokinetic and toxicokinetic studies.

Q & A

Q. What are the established synthetic routes for 4-benzyl-1-(3-methylbutanoyl)piperidine, and how can reaction conditions be optimized?

The synthesis typically involves acylation of the piperidine ring. A common method is the coupling of 4-benzylpiperidine with 3-methylbutanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . For optimization:

- Temperature : Reactions are conducted at 0–5°C to minimize side reactions.

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness.

- Catalysts : Use of DMAP (4-dimethylaminopyridine) can enhance acylation efficiency .

- Yield Monitoring : Track progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1) or LC-MS.

Q. How is this compound characterized, and what analytical methods resolve structural ambiguities?

- NMR : Key signals include:

- ¹H-NMR : δ 1.05–1.15 (t, 3H, -CH(CH2CH3)2), 2.35–2.45 (m, 2H, piperidine CH2), 3.65–3.75 (s, 2H, benzyl CH2) .

- ¹³C-NMR : Carbonyl resonance at ~170 ppm confirms the acyl group .

- HPLC : Use a C18 column with MeOH/H2O (70:30) mobile phase; retention time ~11.5 min (purity >95%) .

- IR : Stretching at ~1650 cm⁻¹ (C=O) and ~1100 cm⁻¹ (C-N) .

Q. What are the critical safety protocols for handling this compound?

Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design?

- Solubility : Soluble in DCM, THF, and DMSO; poorly soluble in water. Pre-saturate aqueous buffers with the compound for biological assays .

- Stability : Degrades under prolonged UV exposure; store in amber vials. Hydrolyzes in acidic conditions (pH <4) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. HPLC) be resolved?

- Scenario : Discrepancies in purity assessments (e.g., NMR suggests >95% purity, HPLC shows 85%).

- Resolution :

- Confirm solvent purity (e.g., deuterated solvent residues may skew NMR).

- Re-run HPLC with gradient elution (e.g., 50%→90% MeOH over 20 min) to separate co-eluting impurities .

- Use HRMS to detect low-abundance contaminants (e.g., oxidation byproducts) .

Q. What strategies improve yield in large-scale synthesis?

-

Catalytic Systems : Switch from triethylamine to Hunig’s base (DIPEA) for better acylation kinetics .

-

Workup : Optimize extraction (e.g., 3x washes with 5% NaHCO3 to remove unreacted acyl chloride) .

-

Scale-Up Example :

Parameter Lab Scale (1g) Pilot Scale (100g) Reaction Time 6 hr 8 hr Yield 59% 72% Purity (HPLC) 95% 98%

Q. How can computational modeling guide the design of bioactive analogs?

Q. What methodologies address hygroscopicity and decomposition during storage?

Q. How are derivatives synthesized for structure-activity relationship (SAR) studies?

- Stepwise Functionalization :

- Acylation : Replace 3-methylbutanoyl with cyclopropanoyl chloride for rigidity .

- Benzyl Modification : Introduce electron-withdrawing groups (e.g., -NO2) via electrophilic substitution .

- Biological Testing : Screen analogs against cancer cell lines (e.g., MCF-7) using MTT assays .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.